Potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate
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Overview
Description
Potassium trifluoro[6-(methoxycarbonyl)pyridin-3-yl]boranuide is a specialized organoboron compound. It is part of the trifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[6-(methoxycarbonyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The reaction conditions often involve mild temperatures and atmospheric pressure .
Major Products
The major products formed from these reactions include boronic acids, borane derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Potassium trifluoro[6-(methoxycarbonyl)pyridin-3-yl]boranuide has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium trifluoro[6-(methoxycarbonyl)pyridin-3-yl]boranuide involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process facilitates the formation of new carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(6-formylpyridin-3-yl)boranuide
Uniqueness
Potassium trifluoro[6-(methoxycarbonyl)pyridin-3-yl]boranuide is unique due to its methoxycarbonyl group, which imparts specific reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and functional group tolerance .
Properties
Molecular Formula |
C7H6BF3KNO2 |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
potassium;trifluoro-(6-methoxycarbonylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C7H6BF3NO2.K/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XETNIPPYTFSGRF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(C=C1)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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